Cyclo(Ala-Arg-Gly-Asp-Mamb)

Integrin selectivity αvβ3 antagonism RGD peptidomimetic

Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) is a cyclic RGD peptidomimetic with a unique 3-aminomethylbenzoyl (Mamb) residue that confers conformational stability and >20-fold selectivity for αvβ3 over other integrins (αIIbβ3, α5β1, αvβ5). It achieves a 43% reduction in neointimal area and a 2.9-fold reduction in lumen stenosis in porcine models, making it a superior, reproducible tool for pulmonary arterial hypertension (PAH), vascular remodeling, and angiogenesis studies. Unlike generic RGD peptides, XJ735 minimizes off-target effects in cell-based assays (adhesion, migration, signaling) and is supplied at ≥98% purity with validated DMSO stability for medium-throughput screening. Choose XJ735 for reliable, publication-ready data and unambiguous αvβ3 inhibition.

Molecular Formula C23H32N8O7
Molecular Weight 532.5 g/mol
CAS No. 153381-95-4
Cat. No. B583047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Ala-Arg-Gly-Asp-Mamb)
CAS153381-95-4
Molecular FormulaC23H32N8O7
Molecular Weight532.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1
InChIKeyHRASXYOWQQTBAQ-RCBQFDQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) – Selective αvβ3 Integrin Antagonist for Pulmonary Arterial Hypertension and Vascular Injury Research


Cyclo(Ala-Arg-Gly-Asp-Mamb) (CAS 153381-95-4), also known as XJ735, is a cyclic RGD peptidomimetic that functions as a selective antagonist of the αvβ3 integrin [1]. Its structure incorporates a 3-aminomethylbenzoyl (Mamb) group, which contributes to enhanced conformational stability and receptor specificity . This compound is primarily utilized in preclinical studies to investigate the role of αvβ3 integrin in pulmonary arterial hypertension (PAH), vascular remodeling, and angiogenesis [2].

Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) Procurement Consideration: Why Generic RGD Peptide Substitution Compromises Experimental Validity


While numerous cyclic RGD peptides exist, simple substitution of Cyclo(Ala-Arg-Gly-Asp-Mamb) with another RGD-containing analog (e.g., c(RGDfK), c(RGDyK), or linear GRGDSP) is scientifically inadvisable due to fundamental differences in integrin subtype selectivity and functional outcomes [1]. Generic RGD peptides often exhibit broad, poorly defined integrin binding profiles, whereas XJ735 demonstrates a quantifiable selectivity window exceeding 20-fold for αvβ3 over other clinically relevant integrins (αIIbβ3, α5β1, αvβ5) [2]. Furthermore, the presence of the Mamb residue confers unique conformational constraints that directly influence in vivo efficacy; studies show that XJ735 produces significant reductions in neointimal area (43%) and pulmonary hypertensive remodeling, effects that are not reliably reproduced by alternative RGD motifs lacking this structural element [3].

Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) Quantitative Differentiation Evidence: Head-to-Head Selectivity and In Vivo Efficacy Data


αvβ3 Integrin Selectivity Window: XJ735 Demonstrates >20-Fold Preference Over αIIbβ3, α5β1, and αvβ5 Integrins

XJ735 (Cyclo(Ala-Arg-Gly-Asp-Mamb)) exhibits high functional selectivity for the αvβ3 integrin. In direct comparative cell adhesion and migration assays using human and porcine endothelial cells and vascular smooth muscle cells, the IC50 for αvβ3-mediated inhibition ranged from 0.6 to 4.4 μM [1]. In stark contrast, the IC50 values for other RGD-binding integrins—αIIbβ3, α4β1, αvβ5, and α5β1—exceeded 100 μM [1]. This represents a selectivity margin of at least 22.7-fold (100 μM / 4.4 μM) and potentially up to >166-fold when considering the lower bound of the αvβ3 IC50 range.

Integrin selectivity αvβ3 antagonism RGD peptidomimetic

In Vivo Anti-Restenotic Efficacy: XJ735 Reduces Neointimal Area by 43% and Lumen Stenosis by ~2.9-Fold in Porcine Coronary Injury Model

In a porcine model of deep coronary arterial stent injury, administration of XJ735 (1 mg/kg bolus + 7 days 4 mg/kg/day infusion + 21 days 2 mg/kg i.v. bolus q12h) resulted in significant therapeutic benefits compared to placebo [1]. Quantitative histomorphometric analysis revealed a 43% reduction in mean neointimal area (p = 0.0009) and an approximate 2.9-fold reduction in mean percent lumen stenosis (p = 0.04) in XJ735-treated animals [1]. Notably, steady-state plasma levels of XJ735 exceeded 5 μM, exceeding the in vitro IC50 range for αvβ3 inhibition [1].

Restenosis Neointimal hyperplasia Coronary stent injury

Pulmonary Arterial Hypertension (PAH) Therapeutic Potential: XJ735 Supplementation Alleviates Pulmonary Hemodynamics and Vascular Remodeling

In a rat model of systemic-to-pulmonary shunt-induced PAH, treatment with the αvβ3 integrin antagonist cyclo(Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) (XJ735) produced significant hemodynamic and structural improvements [1]. Specifically, XJ735 supplementation following surgical correction of the shunt significantly alleviated pulmonary hypertensive status, as evidenced by improvements in pulmonary hemodynamic indices, pulmonary vasculopathy, and right ventricular hypertrophy [1]. While exact numerical data for XJ735 alone were not separately reported, the study clearly demonstrates that αvβ3 blockade with XJ735 accelerates the regression of pulmonary vasculopathy after shunt correction, an effect mediated through the αvβ3-ERK1/2 and αvβ3-Akt signaling pathways [1].

Pulmonary arterial hypertension Vascular remodeling Right ventricular hypertrophy

Differential Platelet Integrin Displacement: XJ735 Is One of Only Three RGD Compounds That Displace Echistatin on Rat Platelets

In a comprehensive specificity study evaluating the ability of various RGD compounds to displace 125I-echistatin from platelet integrins, XJ735 exhibited a distinct profile [1]. On basal and thrombin-activated rat platelets, only three of the tested RGD compounds—eptifibatide, DMP728, and XJ735—were capable of displacing 125I-echistatin, with IC50 values in the range of 0.1–1.5 μM [1]. In contrast, several other RGD peptidomimetics (including L-734,217, lamifiban, Ro 44-3888, SR 121566A, BIBU-52, XV459) failed to interact with αvβ3 or αvβ1 on fibroblasts and did not show this displacement activity [1].

Platelet integrin αIIbβ3 specificity RGD peptidomimetic

Analytical Grade Purity and Defined Stability: Enables Reproducible In Vitro and In Vivo Studies

Cyclo(Ala-Arg-Gly-Asp-Mamb) is routinely supplied with a purity of ≥98% as determined by HPLC, with some vendors reporting >99.7% purity [1]. In lyophilized powder form, the compound is stable for 36 months at -20°C, and for 3 years at -20°C according to multiple vendor COAs . In DMSO stock solutions, stability is maintained for 1 month at -20°C . This high level of chemical integrity and documented stability reduces experimental variability associated with peptide degradation or impurities, which is particularly important for quantitative pharmacology studies.

Peptide purity Storage stability Reproducibility

Cyclo(Ala-Arg-Gly-Asp-Mamb) (XJ735) High-Impact Application Scenarios: Validated Use Cases in Pulmonary Hypertension, Restenosis, and Integrin Pharmacology


Preclinical Investigation of αvβ3 Integrin-Dependent Pulmonary Arterial Hypertension (PAH) Pathobiology

This compound is ideally suited for researchers studying the role of αvβ3 integrin in pulmonary vascular remodeling. The evidence from the systemic-to-pulmonary shunt model demonstrates that XJ735 can attenuate pulmonary hypertensive hemodynamics and right ventricular hypertrophy when combined with surgical correction [1]. Its use is particularly indicated in experiments designed to dissect the osteopontin-αvβ3-ERK1/2-Akt signaling axis in pulmonary arterial smooth muscle cells [1].

In Vivo Restenosis and Neointimal Hyperplasia Models Requiring Selective αvβ3 Blockade

For investigators utilizing porcine or other large animal models of coronary stent injury or balloon angioplasty, XJ735 offers a validated pharmacological tool to achieve selective αvβ3 inhibition. The documented 43% reduction in neointimal area and 2.9-fold reduction in lumen stenosis provides a clear quantitative benchmark for assessing the contribution of αvβ3 to vascular healing responses [2].

Integrin Selectivity Profiling and Comparative Pharmacology Studies

Given its well-characterized selectivity window (>20-fold for αvβ3 over other RGD-binding integrins), XJ735 serves as an excellent reference compound for calibrating the integrin specificity of novel RGD peptides or peptidomimetics [2]. Its differential activity on platelets versus fibroblasts further supports its use as a control in studies aimed at dissecting the roles of distinct integrin heterodimers [3].

In Vitro Functional Assays Requiring High-Purity αvβ3 Antagonism

For cell-based assays (adhesion, migration, or signaling) where off-target integrin inhibition must be minimized, the high purity (≥98%) and defined αvβ3 selectivity of Cyclo(Ala-Arg-Gly-Asp-Mamb) make it a superior choice over generic RGD peptides or less selective antagonists . Its stability in DMSO stocks further supports its use in medium-throughput screening formats .

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